Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate
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Overview
Description
Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate is an organic compound with the molecular formula C17H20N2O2. It is a derivative of benzoic acid and contains both amino and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate typically involves the reaction of 3-amino-4-nitrobenzoic acid with 1-phenylethylamine, followed by esterification with ethanol. The reaction conditions often require a catalyst, such as a strong acid or base, to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amino groups .
Scientific Research Applications
Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s amino groups make it a useful building block for the synthesis of peptides and proteins.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with target molecules, influencing their activity and function. The ester group may also play a role in the compound’s overall bioactivity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Similar in structure but lacks the 1-phenylethylamino group.
Ethyl 3-amino-4-methylbenzoate: Contains a methyl group instead of the 1-phenylethylamino group.
Ethyl 3-amino-4-[(1-cyclohexylethyl)amino]benzoate: Similar structure but with a cyclohexyl group instead of a phenyl group.
Uniqueness
Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate is unique due to the presence of the 1-phenylethylamino group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications .
Properties
IUPAC Name |
ethyl 3-amino-4-(1-phenylethylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-21-17(20)14-9-10-16(15(18)11-14)19-12(2)13-7-5-4-6-8-13/h4-12,19H,3,18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLVXJMZSUWDOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(C)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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